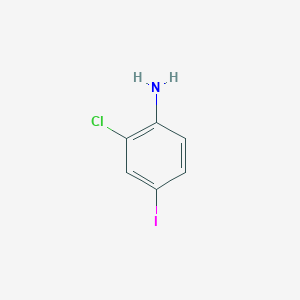

2-Chloro-4-iodoaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137040. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDAOWXYGPEPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962158 | |

| Record name | 2-Chloro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42016-93-3 | |

| Record name | 2-Chloro-4-iodobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42016-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-chloro-4-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042016933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42016-93-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-iodoaniline (CAS: 42016-93-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling protocols, and potential applications of 2-Chloro-4-iodoaniline. The information is intended to support laboratory research and development activities.

Core Properties and Specifications

This compound is a dihalogenated aniline (B41778) derivative. Its structural and physical properties make it a useful intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 42016-93-3 | [1][2][3] |

| Molecular Formula | C₆H₅ClIN | [2][3] |

| Molecular Weight | 253.47 g/mol | [2][3] |

| Appearance | Solid | |

| Melting Point | 70-73 °C (lit.) | [4] |

| InChI Key | MYDAOWXYGPEPJT-UHFFFAOYSA-N |

| SMILES String | Nc1ccc(I)cc1Cl | |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[5][6]

Table 2: GHS Hazard and Precautionary Information

| Category | Code(s) | Description | Reference(s) |

|---|---|---|---|

| Hazard Classifications | Acute Tox. 3 Oral, Skin Irrit. 2, Eye Dam. 1, STOT SE 3, Aquatic Chronic 2 | Acute Toxicity (Oral), Skin Irritation, Serious Eye Damage, Specific Target Organ Toxicity (Single Exposure), Hazardous to the Aquatic Environment (Chronic) | |

| Signal Word | Danger | ||

| Hazard Statements | H301, H315, H318, H335, H411 | Toxic if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation. Toxic to aquatic life with long lasting effects. | [7] |

| Precautionary Statements | P261, P273, P280, P301+P310, P302+P352, P305+P351+P338 | Avoid breathing dust. Avoid release to the environment. Wear protective gloves/eye protection/face shield. IF SWALLOWED: Immediately call a POISON CENTER or doctor. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[6] |

First Aid Measures:

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[5]

-

Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[5]

-

Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Rinse the mouth.[5][7]

Storage and Disposal:

-

Storage: Store in a well-ventilated place and keep the container tightly closed. The product should be stored locked up.[5] Recommended storage is under refrigeration.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][8]

References

- 1. This compound | 42016-93-3 [chemicalbook.com]

- 2. This compound(42016-93-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 3. This compound | TRC-C367175-1G | LGC Standards [lgcstandards.com]

- 4. chemwhat.com [chemwhat.com]

- 5. fishersci.com [fishersci.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Chloro-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-iodoaniline is a dihalogenated aromatic amine that serves as a crucial building block in organic synthesis.[1] Its unique electronic and steric properties, arising from the distinct halogen substituents on the aniline (B41778) ring, make it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and specialized dyes.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with quantitative data, representative experimental methodologies, and graphical representations of key workflows and relationships to support its effective application in research and development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are critical for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅ClIN | [3][4] |

| Molecular Weight | 253.47 g/mol | |

| CAS Number | 42016-93-3 | [3] |

| Appearance | Pale brown to dark brown to gray crystals or powder | [3][4] |

| Melting Point | 67.0-74.0 °C | [3][4] |

| Boiling Point | 281.7 ± 25.0 °C (Predicted) | |

| Density | 1.9011 g/cm³ (Estimate) | |

| pKa | 1.86 ± 0.10 (Predicted) | |

| LogP (Partition Coefficient) | 3.15 | [5] |

| Solubility | Soluble in alcohol, ether, and benzene; insoluble in water.[6] | |

| Crystal System | Orthorhombic | [7] |

Experimental Methodologies

Detailed experimental protocols for the characterization of this compound are not extensively published. However, standard organic chemistry techniques are employed for its synthesis, purification, and analysis. Below are representative methodologies based on procedures for similar halogenated anilines.

Synthesis and Purification

The synthesis of halogenated anilines often involves electrophilic aromatic substitution on an aniline or a protected aniline derivative.[8] A general workflow for the synthesis and purification of a compound like this compound is outlined below.

Caption: General workflow for synthesis and purification.

Protocol:

-

Reaction Setup: A protected aniline, such as acetanilide, is dissolved in a suitable solvent like acetic acid.[8]

-

Halogenation: A halogenating agent (e.g., iodine monochloride for iodination, followed by a chlorinating agent) is added portion-wise at a controlled temperature.[8]

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into water, and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with a basic solution (e.g., sodium bicarbonate) and brine.

-

Purification: The crude product is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. Further purification is achieved by column chromatography on silica (B1680970) gel, followed by recrystallization from an appropriate solvent system to yield the pure compound.[9]

Melting Point Determination

Protocol:

-

A small amount of the dried, crystalline this compound is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is increased gradually, and the range from which the solid begins to melt until it becomes a clear liquid is recorded as the melting point.[3]

Crystallographic Analysis

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[7]

Protocol:

-

Crystal Growth: A single crystal of suitable quality is grown from a saturated solution of the compound.

-

Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 90 K) to minimize thermal vibrations.[7]

-

Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding precise information on bond lengths, bond angles, and the unit cell dimensions.[7][10] The crystal structure is stabilized by weak intermolecular interactions.[7]

Molecular Structure and Properties Relationship

The physicochemical properties of this compound are a direct consequence of its molecular structure. The interplay between the aromatic ring, the amino group, and the two different halogen atoms dictates its reactivity, polarity, and intermolecular forces.

Caption: Key structural features and their influence on properties.

-

Amino Group (-NH₂): This functional group imparts basicity to the molecule, as indicated by its predicted pKa value. It also serves as a hydrogen bond donor, although significant hydrogen bonding is not observed in its crystal structure.[7]

-

Halogen Atoms (-Cl, -I): The presence of chlorine and iodine increases the molecular weight and contributes to the compound's high melting point and density. The different electronegativities and sizes of the halogens create a specific electronic environment on the aromatic ring, influencing its reactivity in reactions like palladium-catalyzed cross-couplings.[1]

-

Aromatic Ring: The planar phenyl ring system contributes to the compound's crystallinity and provides a scaffold for further functionalization.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[11] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[11] |

| Hazardous to the Aquatic Environment, Chronic | 2 | H411: Toxic to aquatic life with long lasting effects. |

Recommended Handling Workflow

Adherence to a strict safety protocol is mandatory when working with this compound.

Caption: Recommended workflow for safe handling and disposal.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[11] For handling the powder, a P2 respirator cartridge is recommended.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][11]

-

First Aid Measures:

-

Ingestion: If swallowed, immediately call a POISON CENTER or doctor.[11][12]

-

Skin Contact: In case of skin contact, wash with plenty of soap and water.[11]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[11]

-

Inhalation: Move the person to fresh air if they have difficulty breathing.[11]

-

-

Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[11] The compound is light-sensitive and should be stored accordingly.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][12]

References

- 1. This compound | 42016-93-3 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. A10742.06 [thermofisher.com]

- 4. A10742.22 [thermofisher.com]

- 5. This compound(42016-93-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Chloro-4-iodoaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. homework.study.com [homework.study.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

2-Chloro-4-iodoaniline molecular structure and weight

An In-depth Technical Guide to 2-Chloro-4-iodoaniline for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, a key intermediate in various chemical and pharmaceutical syntheses.

Molecular Structure and Properties

This compound is a dihalogenated aniline (B41778) with the molecular formula C₆H₅ClIN.[1] Its structure consists of an aniline core with a chlorine atom substituted at the second position and an iodine atom at the fourth position relative to the amino group. The IUPAC name for this compound is 2-chloro-4-iodobenzenamine. The crystal structure of this compound has been determined, revealing a pyramidal geometry of the C(Ar)NH₂ group, similar to aniline.[2] In the solid state, the crystal structure is stabilized by weak intermolecular interactions such as N—H···N, N—H···I, and N—H···Cl.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClIN | [1] |

| Molecular Weight | 253.47 g/mol | [1][4] |

| Appearance | Solid | |

| Melting Point | 70-73 °C | |

| SMILES String | Nc1ccc(I)cc1Cl | |

| InChI Key | MYDAOWXYGPEPJT-UHFFFAOYSA-N | |

| CAS Number | 42016-93-3 | [1] |

Crystallographic Data

The crystal structure of this compound has been elucidated by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic system.[2][3]

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2][3] |

| Space Group | P2₁2₁2₁ | [3] |

| a | 5.6277 (2) Å | [2][3] |

| b | 8.7859 (3) Å | [2][3] |

| c | 14.9217 (5) Å | [2][3] |

| V | 737.79 (4) ų | [2][3] |

| Z | 4 | [2][3] |

| Temperature | 90.0 (2) K | [2] |

Synthesis of this compound

While the first synthesis of this compound was reported several decades ago, a modern and practical route can be adapted from general methods for the synthesis of 2-iodoanilines.[2][5] One such method involves the decarboxylative iodination of the corresponding anthranilic acid.

Experimental Protocol: Synthesis via Decarboxylative Iodination

This protocol is adapted from a general method for the synthesis of 2-iodoanilines.[5]

Materials:

-

2-Amino-5-iodobenzoic acid

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (CH₃CN)

-

Sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Petroleum ether

Procedure:

-

To a solution of 2-amino-5-iodobenzoic acid in acetonitrile, add N-chlorosuccinimide.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield pure this compound.

Applications in Research and Drug Development

Halogenated anilines are versatile building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[6][7] this compound serves as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of three different functional groups (amino, chloro, and iodo) at distinct positions on the aromatic ring allows for regioselective modifications, making it a valuable precursor in drug discovery and development.[8]

For instance, iodoanilines are utilized in the synthesis of anti-cancer drugs, where the iodine atom can be a site for further chemical transformations to build complex molecular architectures.[8][9]

Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis and purification of this compound involves a series of standard laboratory procedures.

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.[10] It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation and may cause respiratory irritation. It is toxic to aquatic life with long-lasting effects. Personal protective equipment, including gloves, safety glasses, and a respirator, should be worn when handling this compound.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage |

| Specific Target Organ Toxicity – Single Exposure (Category 3) | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Chronic (Category 2) | H411: Toxic to aquatic life with long lasting effects |

References

- 1. This compound – Biotuva Life Sciences [biotuva.com]

- 2. 2-Chloro-4-iodoaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Chloro 2 Iodo Aniline Manufacturer at Best Price in Ankleshwar, Gujarat [shreeneels.net]

- 5. rsc.org [rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. calibrechem.com [calibrechem.com]

- 8. calibrechem.com [calibrechem.com]

- 9. 4 Iodoaniline Builds the Heart of Pharma Molecules | PPTX [slideshare.net]

- 10. chemwhat.com [chemwhat.com]

The Synthesis and Strategic Importance of 2-Chloro-4-iodoaniline in Chemical and Pharmaceutical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-iodoaniline is a di-halogenated aromatic amine that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development. Its unique substitution pattern offers multiple reactive sites, enabling a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the first synthesis and history of this compound, detailed experimental protocols for its preparation, and its application in the synthesis of targeted therapeutics, such as kinase inhibitors.

History and First Synthesis

Modern Synthetic Methodologies

Contemporary approaches to the synthesis of this compound have focused on improving yield, selectivity, and reaction conditions. The most common and direct method is the electrophilic iodination of 2-chloroaniline (B154045).

Experimental Protocol: Electrophilic Iodination of 2-Chloroaniline

Objective: To synthesize this compound via the direct iodination of 2-chloroaniline using iodine monochloride.

Materials:

-

2-Chloroaniline

-

Iodine monochloride (ICl)

-

Acetonitrile (B52724) (anhydrous)

-

Sodium thiosulfate (B1220275) solution (10% w/v)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate (B1210297)

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroaniline (1.0 equivalent) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of iodine monochloride (1.05 equivalents) in anhydrous acetonitrile dropwise to the cooled solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 10% sodium thiosulfate solution to decompose any unreacted iodine monochloride.

-

Add saturated sodium bicarbonate solution to neutralize the reaction mixture.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield pure this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound and a representative modern synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 42016-93-3 | [2] |

| Molecular Formula | C₆H₅ClIN | [2] |

| Molecular Weight | 253.47 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 70-73 °C (lit.) | [2] |

| Assay | 97% | [2] |

Table 2: Representative Yield for the Synthesis of a Dihaloaniline by Iodination

| Starting Material | Reagent | Solvent | Yield (%) | Reference |

| p-Nitroaniline | Iodine Monochloride | Acetic Acid | 56-64 | [3] |

Application in Drug Development: Synthesis of Kinase Inhibitors

Halogenated anilines are crucial building blocks in the synthesis of many small-molecule kinase inhibitors used in cancer therapy. While a specific marketed drug directly using this compound as a starting material is not prominently documented in readily available literature, the synthesis of Sunitinib (B231), a multi-targeted receptor tyrosine kinase inhibitor, from a structurally similar haloaniline provides an excellent representative example of the utility of this class of compounds. Sunitinib is known to inhibit several receptor tyrosine kinases, including the Vascular Endothelial Growth Factor Receptors (VEGFRs), which are pivotal in tumor angiogenesis.[4][5][6]

Experimental Workflow: A Representative Synthesis of Sunitinib

The synthesis of Sunitinib involves a multi-step process. A key step is the condensation of a substituted pyrrole (B145914) carboxamide with a substituted oxindole (B195798). The oxindole precursor can be synthesized from a corresponding haloaniline. The following is a representative experimental protocol for a key condensation step in the synthesis of Sunitinib.

Objective: To perform the Knoevenagel condensation to form the core structure of Sunitinib.

Materials:

-

N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

-

5-Fluoro-1,3-dihydro-2H-indol-2-one

Procedure:

-

In a round-bottom flask, suspend N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1.0 equivalent) and 5-fluoro-1,3-dihydro-2H-indol-2-one (1.0 equivalent) in ethanol.

-

Add a catalytic amount of pyrrolidine to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol and then with diethyl ether.

-

Dry the product under vacuum to yield Sunitinib.

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound.

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway and Sunitinib's point of inhibition.

References

- 1. 2-Chloro-4-iodoaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 5. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-4-iodoaniline: A Comprehensive Technical Guide to Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the safety, handling, and Material Safety Data Sheet (MSDS) for 2-Chloro-4-iodoaniline. The following sections detail the chemical and physical properties, hazard identification, safe handling protocols, and the experimental methodologies underlying its safety classifications. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely in a laboratory setting.

Chemical and Physical Properties

This compound is a dihalogenated aniline (B41778) derivative.[1][2] Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 42016-93-3 | [1][4][5][6][7] |

| Molecular Formula | C₆H₅ClIN | [1][5][6][7][8] |

| Molecular Weight | 253.47 g/mol | [5][6][7][9] |

| Appearance | Light orange to pale brown or gray crystalline powder/solid | [1][4] |

| Melting Point | 70-75 °C (158-167 °F) | [4][5][6][7][8] |

| Boiling Point | 289 °C (Predicted) | [7][8] |

| Flash Point | 124.2 °C (Predicted) | [8] |

| Solubility | No information available | [4] |

| Vapor Pressure | 0.0035 mmHg at 25°C (Predicted) | [8] |

| Density | 1.9011 g/cm³ (Estimate) | [8] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[4][10] The hazard classifications according to the Globally Harmonized System (GHS) and corresponding hazard statements are summarized in Table 2.

| Hazard Classification | GHS Category | Hazard Statement |

| Acute Oral Toxicity | Category 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 / 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Hazard Pictograms:

-

Skull and Crossbones

-

Corrosion

-

Exclamation Mark

-

Environment

Safety and Handling Protocols

Due to its hazardous nature, strict safety protocols must be followed when handling this compound. These protocols are designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when working with this compound.[5][6]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5][6]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed.[4][8]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhalation of dust.[5][6]

Engineering Controls

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][10] Emergency eyewash stations and safety showers must be readily accessible.[4]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust.[10][11] Wash hands thoroughly after handling.[4][10] Do not eat, drink, or smoke in the work area.[4][10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][10][12] The compound is light-sensitive and should be stored accordingly.[8] Keep away from incompatible materials such as strong oxidizing agents.[4][12]

A logical workflow for the safe handling of this compound is depicted in the following diagram:

Caption: A logical workflow for the safe handling of this compound.

First Aid Measures

In case of exposure, immediate action is critical.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][7]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]

-

Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][12]

Fire and Explosion Hazard

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: During a fire, irritating and toxic gases may be generated, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride gas, and hydrogen iodide.[4][10][12]

-

Firefighting Instructions: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][12]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation. Do not breathe dust, vapors, mist, or gas. Wear appropriate personal protective equipment.[10][11]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.[12]

Toxicological Information and Experimental Protocols

The hazard classifications for this compound are based on toxicological studies. While specific experimental reports for this compound are not publicly available, the classifications indicate that its toxicity has been evaluated according to standardized methodologies, most likely the OECD Guidelines for the Testing of Chemicals.

Acute Oral Toxicity (GHS Category 3)

The classification of "Toxic if swallowed" is typically determined using methods outlined in OECD Test Guidelines 420, 423, or 425.[4][13][14][15] These protocols involve the administration of the substance to animals (usually rats) to determine the dose that causes mortality or significant toxic effects.

Experimental Protocol (General Outline based on OECD Guidelines):

-

Animal Selection: Healthy, young adult rodents (rats are preferred) of a single sex are used.[12][13]

-

Fasting: Animals are fasted prior to administration of the test substance.[12][14]

-

Dose Administration: The substance is administered orally via gavage in graduated doses to several groups of animals.[12] The dose-finding strategy varies by guideline (e.g., Fixed Dose Procedure in TG 420, Up-and-Down Procedure in TG 425).[13][15]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[11][12]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[12][13]

-

Data Analysis: The results are used to classify the substance according to its acute oral toxicity. For Category 3, the LD50 (the dose lethal to 50% of the test animals) is typically between 50 and 300 mg/kg.

Caption: A general workflow for acute oral toxicity testing based on OECD guidelines.

Skin Irritation (GHS Category 2)

The "Causes skin irritation" classification is determined by assessing the potential of a substance to cause reversible inflammatory changes to the skin. This is typically evaluated using in vivo methods (OECD TG 404) or validated in vitro alternatives (OECD TG 439) that use reconstructed human epidermis models.[8][9][10][16]

Experimental Protocol (General Outline based on OECD TG 439 - In Vitro):

-

Tissue Model: A three-dimensional reconstructed human epidermis (RhE) model is used.[5][9]

-

Application: The test substance is applied topically to the surface of the RhE tissue.[5]

-

Incubation: The treated tissues are incubated for a defined period.

-

Viability Assessment: After exposure, the viability of the tissue is measured, typically using an MTT assay, which quantifies the metabolic activity of viable cells.[5][9]

-

Classification: A reduction in tissue viability below a certain threshold (e.g., ≤ 50%) compared to a negative control indicates that the substance is an irritant.[5][9]

Metabolism and Mechanism of Toxicity

There is no specific information available in the public domain regarding the detailed metabolic pathways or the precise mechanism of toxicity for this compound. However, based on studies of structurally related compounds like 2-chloroaniline (B154045) and 4-chloroaniline (B138754), it is plausible that the metabolism of this compound in vivo involves several key biotransformation reactions.[17][18] These likely include:

-

Phase I Reactions:

-

Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

-

N-hydroxylation: Hydroxylation of the amino group, which can lead to the formation of reactive metabolites.[18]

-

-

Phase II Reactions:

-

Conjugation: The parent compound or its Phase I metabolites may be conjugated with endogenous molecules such as glucuronic acid (glucuronidation), sulfate (B86663) (sulfation), or acetate (B1210297) (acetylation) to increase their water solubility and facilitate excretion.[17][18]

-

The toxicity of halogenated anilines is often linked to the metabolic activation to reactive intermediates that can bind to cellular macromolecules, leading to cytotoxicity.

Disposal Considerations

Dispose of this compound and its containers as hazardous waste.[4][8] Disposal must be in accordance with local, regional, and national regulations. Do not allow the chemical to enter the environment.[8]

Conclusion

This compound is a hazardous chemical that requires careful handling and the implementation of stringent safety protocols. This guide provides a comprehensive overview of its properties, hazards, and safe handling procedures based on available MSDS information and relevant toxicological testing guidelines. Researchers and all personnel handling this compound must be thoroughly familiar with this information and adhere to all recommended safety measures to minimize risk.

References

- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 2-Chloro-4-iodoaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calibrechem.com [calibrechem.com]

- 4. researchgate.net [researchgate.net]

- 5. mbresearch.com [mbresearch.com]

- 6. This compound 97 42016-93-3 [sigmaaldrich.com]

- 7. This compound(42016-93-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. siesascs.edu.in [siesascs.edu.in]

- 9. x-cellr8.com [x-cellr8.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. oecd.org [oecd.org]

- 16. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]

- 17. Biotransformation of 2-chloroaniline in the Fischer 344 rat: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 2-Chloro-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 2-Chloro-4-iodoaniline, a dihalogenated aniline (B41778) derivative of interest in various chemical and pharmaceutical research fields. This document details the experimental protocols for its synthesis and crystallographic analysis, presents key structural data in a clear, tabular format, and visualizes the experimental workflow.

Molecular Structure and Crystallographic Data

This compound (C₆H₅ClIN) is a substituted aromatic compound whose solid-state structure has been elucidated by single-crystal X-ray diffraction. The analysis reveals an orthorhombic crystal system.[1][2] A key feature of its molecular geometry is the non-planar arrangement of the amino group relative to the benzene (B151609) ring, with the nitrogen atom situated out of the plane of the aromatic ring.[1]

Crystal Data and Structure Refinement

The crystallographic data and refinement parameters for this compound are summarized in the table below. The data was collected at a temperature of 90.0(2) K.[1]

| Parameter | Value |

| Empirical Formula | C₆H₅ClIN |

| Formula Weight | 253.46 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.6277 (2) |

| b (Å) | 8.7859 (3) |

| c (Å) | 14.9217 (5) |

| Volume (ų) | 737.79 (4) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 2.282 |

| Absorption Coefficient (mm⁻¹) | 4.61 |

| F(000) | 472 |

| Theta range for data collection (°) | 1.0 to 27.5 |

| Reflections collected | 5635 |

| Independent reflections | 1696 |

| R(int) | 0.033 |

| Final R indices [I>2sigma(I)] | R1 = 0.024, wR2 = 0.046 |

| Goodness-of-fit on F² | 1.14 |

Selected Bond Lengths and Angles

The molecular geometry of this compound is further defined by its bond lengths and angles. The C-I and C-Cl bond lengths are comparable to those observed in its isomer, 4-chloro-2-iodoaniline.[3]

| Bond | Length (Å) |

| I1—C1 | 2.103 (4) |

| Cl1—C5 | 1.742 (4) |

| N1—C3 | 1.401 (5) |

| C1—C2 | 1.383 (6) |

| C1—C6 | 1.385 (6) |

| C2—C3 | 1.392 (6) |

| C3—C4 | 1.393 (6) |

| C4—C5 | 1.378 (6) |

| C5—C6 | 1.382 (6) |

| Angle | (°) |

| C2—C1—I1 | 119.5 (3) |

| C6—C1—I1 | 120.0 (3) |

| C4—C5—Cl1 | 119.2 (3) |

| C6—C5—Cl1 | 120.0 (3) |

| C2—C3—N1 | 120.3 (4) |

| C4—C3—N1 | 120.1 (4) |

| C1—C2—C3 | 120.7 (4) |

| C2—C3—C4 | 119.5 (4) |

| C3—C4—C5 | 120.7 (4) |

| C4—C5—C6 | 120.7 (4) |

| C1—C6—C5 | 118.3 (4) |

Intermolecular Interactions

Interestingly, the crystal structure of this compound does not exhibit strong, classical hydrogen bonds or significant I···I interactions, despite the presence of both an amino group and an iodine atom.[1][2][4] The crystal packing is instead stabilized by a network of weak intermolecular interactions, including N—H···N, N—H···I, and N—H···Cl contacts.[1][2]

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1N···N1 | 0.82 (3) | 2.61 (3) | 3.359 (4) | 153 (4) |

| N1—H1N···Cl1 | 0.82 (3) | 2.94 (4) | 3.515 (4) | 129 (4) |

| N1—H2N···I1 | 0.81 (3) | 3.16 (3) | 3.807 (4) | 139 (4) |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the decarboxylative iodination of a corresponding anthranilic acid derivative. The following is a general protocol.

-

2-Amino-5-chlorobenzoic acid (starting material)

-

Iodine (I₂)

-

Potassium iodide (KI)

-

Acetonitrile (B52724) (CH₃CN)

-

High-pressure stainless-steel reactor with a glass liner

-

Temperature controller

-

Magnetic stirrer

-

Flash column chromatography system with silica (B1680970) gel

-

Ethyl acetate (B1210297) and petroleum ether for chromatography

-

To a glass liner, add 2-amino-5-chlorobenzoic acid (1.0 mmol), iodine (0.5 equiv), and potassium iodide (0.6 equiv).

-

Add 10 mL of acetonitrile to the liner.

-

Place the glass liner inside the high-pressure reactor.

-

Purge the reactor with oxygen gas by three cycles of pressurization and venting.

-

Pressurize the reactor with oxygen to 10 bar.

-

Heat the reaction mixture to 160-180 °C with continuous stirring for 2-4 hours.

-

After the reaction is complete, cool the reactor to room temperature.

-

Dilute the resulting solution with ethyl acetate and transfer it to a round-bottom flask.

-

Add silica gel to the flask and evaporate the volatiles under reduced pressure.

-

Purify the crude product by flash column chromatography using a gradient of ethyl acetate in petroleum ether.

Single-Crystal X-ray Diffraction

The following protocol outlines the determination of the crystal structure of this compound.

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in an appropriate solvent, such as ethanol (B145695) or a mixture of ethyl acetate and petroleum ether, at room temperature.

-

A suitable single crystal of this compound with dimensions of approximately 0.22 × 0.15 × 0.10 mm is selected and mounted on a diffractometer.[1]

-

The crystal is cooled to a low temperature (e.g., 90 K) to minimize thermal vibrations.[1][2]

-

Data is collected using a Nonius KappaCCD diffractometer with Mo Kα radiation (λ = 0.71073 Å).[2]

-

A multi-scan absorption correction is applied to the collected data.[1]

-

The structure is solved using direct methods with software such as SHELXS97.[1]

-

The structure is refined by full-matrix least-squares on F² using software such as SHELXL97.[1]

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms on the aromatic ring are placed in idealized positions, while the amino hydrogen atoms are located from a difference map and refined.[1]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and crystal structure determination processes.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for crystal structure determination.

References

A Technical Guide to the Solubility of 2-Chloro-4-iodoaniline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available scientific literature and chemical databases do not contain specific quantitative solubility data for 2-Chloro-4-iodoaniline in common organic solvents. This guide, therefore, serves as a comprehensive framework for researchers to systematically determine and document the solubility of this compound.

Introduction

This compound is a halogenated aromatic amine with potential applications in organic synthesis, particularly as a building block for pharmaceuticals and other complex organic molecules. A thorough understanding of its solubility in various organic solvents is fundamental for its effective use in reaction design, purification processes like recrystallization, and formulation development. The presence of chloro, iodo, and amino functional groups on the benzene (B151609) ring suggests a nuanced solubility profile that is dependent on solvent polarity, hydrogen bonding capabilities, and temperature. This document provides a detailed protocol for determining the solubility of this compound and a template for the systematic presentation of the resulting data.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in polar aprotic and polar protic solvents, and lower solubility in nonpolar solvents. Aniline and its derivatives, such as 4-chloroaniline, are generally soluble in organic solvents like ethanol, methanol, and acetone.[1]

Data Presentation: A Framework for Recording Solubility

Given the absence of published quantitative data, the following table is provided as a standardized template for recording experimental solubility measurements for this compound. Populating this table through systematic experimentation will create a valuable dataset for future research and development activities.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent Classification | Solvent Name | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Alcohols | Methanol | CH₃OH | ||||

| Ethanol | C₂H₅OH | |||||

| Isopropanol | (CH₃)₂CHOH | |||||

| Ketones | Acetone | (CH₃)₂CO | ||||

| Methyl Ethyl Ketone | CH₃COC₂H₅ | |||||

| Esters | Ethyl Acetate | CH₃COOC₂H₅ | ||||

| Ethers | Diethyl Ether | (C₂H₅)₂O | ||||

| Tetrahydrofuran | C₄H₈O | |||||

| Hydrocarbons | Toluene | C₇H₈ | ||||

| Hexane | C₆H₁₄ | |||||

| Amides | Dimethylformamide | (CH₃)₂NC(O)H | ||||

| Other | Acetonitrile | CH₃CN | ||||

| Dichloromethane | CH₂Cl₂ |

Experimental Protocols: Determining Thermodynamic Solubility

The determination of a compound's true (thermodynamic) solubility is crucial for understanding its intrinsic physicochemical properties. The shake-flask method is widely recognized as the gold standard for obtaining reliable equilibrium solubility data.[2]

Principle

Thermodynamic solubility is the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid at a specific temperature and pressure. The shake-flask method facilitates the establishment of this equilibrium, followed by the separation and analysis of the saturated solution.

Materials and Equipment

-

Solute: High-purity this compound

-

Solvents: HPLC-grade or equivalent purity common organic solvents (as listed in Table 1)

-

Apparatus:

-

Analytical balance (± 0.1 mg accuracy)

-

Glass vials with screw caps (B75204) or flasks with stoppers

-

Thermostatic orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Experimental Procedure

The experimental workflow for determining the solubility of this compound is depicted in the following diagram.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure that a saturated solution has been achieved.[3]

-

Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a thermostatic shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.[3] The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete removal of undissolved solute, centrifuge the vials. Carefully withdraw the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to prevent undissolved microparticles from affecting the concentration measurement.

-

Quantification:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to generate a calibration curve.

-

Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using the same analytical method.

-

-

Data Calculation: Calculate the concentration of this compound in the saturated solution, taking into account the dilution factor. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Safety Precautions

-

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.

Conclusion

While specific solubility data for this compound is not currently available in the public domain, this technical guide provides a robust framework for researchers to systematically determine and document this critical physicochemical property. By following the detailed experimental protocol for the shake-flask method and utilizing the provided data presentation template, the scientific community can build a valuable repository of solubility information for this compound, thereby facilitating its application in chemical synthesis and drug development.

References

Spectroscopic Profile of 2-Chloro-4-iodoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-chloro-4-iodoaniline, a halogenated aniline (B41778) derivative of interest in synthetic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, compiled from available scientific literature and spectral databases. This document also includes detailed experimental protocols for the acquisition of such data.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₅ClIN, with a molecular weight of 253.47 g/mol .[1] The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.49 | d | H-3 |

| 7.42 | dd | H-5 |

| 6.64 | d | H-6 |

| 4.14 | s (br) | -NH₂ |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 145.8 | C-1 |

| 116.8 | C-2 |

| 138.5 | C-3 |

| 82.5 | C-4 |

| 130.2 | C-5 |

| 116.4 | C-6 |

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The following table lists the anticipated vibrational frequencies.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3300 | N-H | Asymmetric & Symmetric Stretching |

| 3100 - 3000 | C-H (aromatic) | Stretching |

| 1620 - 1580 | C=C (aromatic) | Stretching |

| 1600 - 1500 | N-H | Bending |

| ~1100 | C-Cl | Stretching |

| ~820 | C-H (aromatic) | Out-of-plane Bending (para-substitution) |

| ~600 - 500 | C-I | Stretching |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 253/255 | Molecular Ion [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| 126 | [M - I]⁺ |

| 91 | [M - I - Cl]⁺ |

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Apply a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

-

Mass Spectrometry (EI-MS)

Sample Introduction:

-

Introduce a small amount of solid this compound via a direct insertion probe or by using a gas chromatograph (GC) inlet if the compound is sufficiently volatile.

Instrumentation and Data Acquisition:

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions.

-

Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 50-300).

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound such as this compound.

References

Potential Reactivity of the Amine Group in 2-Chloro-4-iodoaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-iodoaniline is a key chemical intermediate, the utility of which is central to the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical industry. The reactivity of this compound is primarily dictated by the interplay of its three key functional components: the aromatic amine group, the chloro substituent, and the iodo substituent. This technical guide provides a comprehensive analysis of the potential reactivity of the amine group in this compound. It delves into the electronic effects of the halogen substituents on the nucleophilicity and basicity of the amine, and explores its participation in a range of canonical amine-centered reactions. Detailed experimental protocols for key transformations, quantitative data, and visual diagrams of reaction workflows and relevant biological signaling pathways are presented to serve as a valuable resource for professionals in organic synthesis and drug discovery.

Introduction: The Chemical Landscape of this compound

This compound is a disubstituted aniline (B41778) featuring two different halogen atoms positioned on the aromatic ring. This substitution pattern creates a unique electronic environment that significantly influences the reactivity of the amine group. The chloro group at the ortho position and the iodo group at the para position are both electron-withdrawing groups, which deactivate the aromatic ring and modulate the properties of the amino group. Understanding these electronic effects is crucial for predicting and controlling the outcome of chemical transformations involving this versatile building block. Notably, this compound serves as a crucial precursor in the synthesis of targeted cancer therapeutics, such as Axitinib, a potent VEGFR inhibitor.

Electronic Effects of Substituents on Amine Reactivity

The reactivity of the amine group in this compound is fundamentally governed by the electron-withdrawing nature of the chloro and iodo substituents. These halogens exert their influence through a combination of inductive and resonance effects.

-

Inductive Effect (-I): Both chlorine and iodine are more electronegative than carbon and thus withdraw electron density from the benzene (B151609) ring through the sigma bond network. This inductive withdrawal reduces the electron density on the nitrogen atom of the amine group, thereby decreasing its basicity and nucleophilicity compared to unsubstituted aniline.

-

Resonance Effect (+M/-I): While halogens are deactivating overall, they possess lone pairs of electrons that can be donated to the aromatic ring via resonance. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect.

The net result of these electronic effects is a significant reduction in the electron-donating ability of the amine's lone pair, making it a weaker base and a less potent nucleophile than aniline. This attenuated reactivity must be taken into account when designing synthetic strategies involving this compound.

The Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of the chloro and iodo groups on the reactivity of the aromatic ring.

| Substituent | σ (meta) | σ (para) |

| Chloro | +0.37 | +0.23 |

| Iodo | +0.35 | +0.18 |

Table 1: Hammett Substituent Constants.[1]

The positive values for both substituents indicate their electron-withdrawing nature.

References

The Versatile Building Block: A Technical Review of 2-Chloro-4-iodoaniline and Its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-iodoaniline is a halogenated aromatic amine that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring both a chloro and an iodo group on the aniline (B41778) scaffold, offers medicinal chemists a versatile platform for the development of novel therapeutic agents. The differential reactivity of the C-I and C-Cl bonds, coupled with the directing effects of the amino group, allows for regioselective modifications, making it a valuable precursor in the construction of diverse heterocyclic systems with significant biological activities. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its derivatives, with a particular focus on their role in the development of anticancer agents.

Physicochemical Properties of this compound

This compound is a solid at room temperature with a melting point ranging from 70-73 °C. Its molecular structure and key identifiers are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClIN | [1] |

| Molecular Weight | 253.47 g/mol | |

| CAS Number | 42016-93-3 | [1] |

| Appearance | Solid | |

| Melting Point | 70-73 °C | |

| InChI Key | MYDAOWXYGPEPJT-UHFFFAOYSA-N | |

| SMILES | Nc1ccc(I)cc1Cl |

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[2][3] The compound crystallizes in the orthorhombic space group.[2] The crystal structure is stabilized by weak intermolecular interactions involving the amine functionality as a donor group and nitrogen or halogen atoms as acceptors.[2][3]

Synthesis of this compound and Its Derivatives

Synthesis of this compound

A common and effective method for the synthesis of this compound is the direct iodination of 2-chloroaniline (B154045). This electrophilic aromatic substitution reaction can be carried out using iodine monochloride (ICl) as the iodinating agent.

Experimental Protocol: Iodination of 2-Chloroaniline

This protocol is based on the mono-iodination of 2-chloroaniline using iodine monochloride.[4]

-

Reaction Setup: In a suitable reaction vessel, dissolve an excess of 2-chloroaniline in a solvent such as N,N-dimethylformamide or acetonitrile (B52724).

-

Iodination: Slowly add a known amount of pure iodine monochloride to the solution of 2-chloroaniline with stirring. The reaction proceeds at room temperature.

-

Monitoring: The progress of the reaction can be monitored by reversed-phase high-performance liquid chromatography (HPLC). The elution of this compound can be detected at a specific retention time (e.g., 5.492 min) using a C18 column and a gradient elution with water and acetonitrile as the mobile phase, with UV detection at 304 nm.[4]

-

Work-up and Purification: Upon completion of the reaction, the reaction mixture is worked up by quenching any excess iodine monochloride with a reducing agent like sodium thiosulfate. The product is then extracted with an organic solvent, washed, dried, and purified by a suitable method such as column chromatography or recrystallization.

An alternative approach to synthesizing iodoanilines is through the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by treatment with an iodide salt.[5][6] This method provides a versatile route to aryl halides from aryl diazonium salts.[5]

Synthesis of Biologically Active Derivatives

This compound is a precursor for the synthesis of various heterocyclic compounds, particularly quinoline (B57606) derivatives, which have shown promising antitumor activity.

Synthesis of 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline Derivatives

A series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives have been synthesized and evaluated for their antitumor activities.[7] While the reported synthesis starts from 2-chloro-3-formylquinoline, the general principle of constructing quinoline-based heterocycles can be adapted to utilize precursors derived from this compound. The synthesis of these derivatives generally involves the condensation of a substituted o-phenylenediamine (B120857) with a quinoline-3-carbaldehyde derivative.

A general synthetic workflow for quinoline-benzimidazole derivatives.

Applications in Drug Discovery: Antitumor Activity

Derivatives of this compound, particularly those incorporating a quinoline scaffold, have emerged as a promising class of antitumor agents.

In Vitro Antiproliferative Activity

A study on a series of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives demonstrated significant antiproliferative activities against several human cancer cell lines.[7] The half-maximal inhibitory concentrations (IC₅₀) for the most potent compounds are summarized in the table below.

| Compound | HepG2 (Liver) | SK-OV-3 (Ovarian) | NCI-H460 (Lung) | BEL-7404 (Liver) |

| 3a₁ | 7.54 µM | 10.21 µM | 12.54 µM | 9.87 µM |

| 3a₅ | 9.82 µM | 11.54 µM | 13.21 µM | 10.23 µM |

| 3c₄ | 15.21 µM | 13.54 µM | 14.72 µM | 16.32 µM |

| 5-FU (control) | 31.98 µM | >50 µM | >50 µM | >50 µM |

| Cisplatin (B142131) (control) | 10.12 µM | 15.21 µM | 14.72 µM | 12.54 µM |

Data extracted from a study on 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives.[7]

The results indicate that several of the synthesized compounds, notably 3a₁ and 3a₅ , exhibited potent antiproliferative activities, with IC₅₀ values comparable to or better than the standard chemotherapeutic agent cisplatin against the tested cancer cell lines.[7] Importantly, many of these compounds showed lower cytotoxicity against the normal human liver cell line HL-7702 compared to 5-fluorouracil (B62378) (5-FU) and cisplatin, suggesting a degree of selectivity for cancer cells.[7]

Mechanism of Action and Signaling Pathways

Further investigation into the mechanism of action of the representative compound 3a₁ revealed its ability to induce apoptosis in cancer cells. This process is often mediated through complex signaling pathways that regulate cell survival and death. While the precise signaling cascade initiated by these quinoline derivatives is a subject of ongoing research, many quinoline-based anticancer agents are known to exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases or topoisomerases.

A proposed mechanism of action for quinoline-based antitumor agents.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique structural features facilitate the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. The development of quinoline derivatives from this precursor has led to the discovery of potent antitumor agents with promising activity against various cancer cell lines. Future research in this area will likely focus on optimizing the structure of these derivatives to enhance their efficacy and selectivity, as well as further elucidating their precise mechanisms of action to identify novel therapeutic targets and strategies for cancer treatment. The continued exploration of the synthetic utility of this compound and its derivatives holds great promise for the future of drug discovery and development.

References

- 1. This compound – Biotuva Life Sciences [biotuva.com]

- 2. 2-Chloro-4-iodoaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives as antitumor agents: in vitro and in vivo antitumor activity, cell cycle arrest and apoptotic response - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Utility of 2-Chloro-4-iodoaniline in the Synthesis of Pharmaceutical Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chloro-4-iodoaniline is a versatile trifunctionalized aromatic compound that serves as a key building block in the synthesis of a wide array of pharmaceutical intermediates. Its distinct electronic and steric properties, arising from the presence of an amino group, a chlorine atom, and a highly reactive iodine atom, allow for selective and sequential chemical transformations. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, making this compound an invaluable precursor for the construction of complex molecular architectures found in many modern therapeutics, especially in the field of oncology.

These application notes provide a detailed overview of the use of this compound in three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The protocols outlined herein are designed to serve as a comprehensive guide for researchers in the effective application of this versatile building block for the synthesis of key pharmaceutical intermediates.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] In the context of this compound, the exceptional reactivity of the carbon-iodine bond allows for chemoselective coupling, leaving the C-Cl bond intact for potential subsequent transformations.[1] This reaction is instrumental in the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in many kinase inhibitors.

A key application of the Suzuki-Miyaura coupling of this compound is in the synthesis of precursors to targeted cancer therapies like Sorafenib and Regorafenib. For instance, the coupling with a suitable boronic acid or ester can furnish a key biaryl intermediate.

Quantitative Data for Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | This compound | 4-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12-16 | 85-95 | >98 |

| 2 | This compound | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene (B28343) | 100 | 8 | ~90 | >99 |

| 3 | This compound | 4-Methoxyphenyl-boronic acid | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 10 | 88-96 | >98 |

Experimental Protocol: Synthesis of 2-Chloro-4-(pyridin-4-yl)aniline

Materials:

-

This compound (1.0 equiv)

-

4-Pyridinylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane/Water (4:1 mixture, degassed)

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, 4-pyridinylboronic acid, and potassium carbonate.

-

Add the palladium catalyst, Pd(PPh₃)₄.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add the degassed dioxane/water solvent mixture via syringe.[2]

-

Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[2]

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-Chloro-4-(pyridin-4-yl)aniline.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[3] This reaction is particularly useful for the synthesis of substituted alkenes. This compound can be selectively coupled with various alkenes, such as acrylates, at the iodo-position to yield vinylated aniline (B41778) derivatives, which are valuable intermediates in pharmaceutical synthesis.

Quantitative Data for Heck Reactions

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |